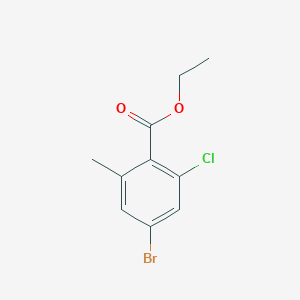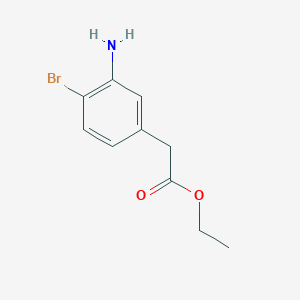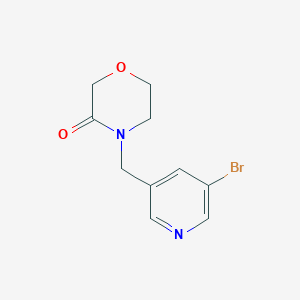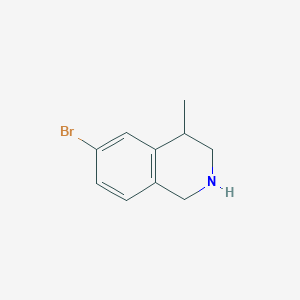
5-Bromo-2,3-difluoro-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-difluoro-4-methylbenzaldehyde, also known as BDFM, is a chemical compound belonging to the family of aldehydes. It is used in various fields, including chemistry, biochemistry, and pharmaceuticals. The CAS Number of this compound is 1823871-92-6 .
Molecular Structure Analysis
The molecular formula of this compound is C8H5BrF2O . The InChI code for this compound is 1S/C8H5BrF2O/c1-4-6(9)2-5(3-12)8(11)7(4)10/h2-3H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 235.03 . It is a solid at room temperature .Scientific Research Applications
5-Bromo-2,3-difluoro-4-methylbenzaldehyde has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of various compounds, such as fluoroalkyl-substituted benzaldehydes and fluoroalkyl-substituted phenols, which have been found to possess anti-inflammatory, anti-tumor, and anti-viral activity. This compound can also be used in the synthesis of fluoroalkyl-substituted quinolines, which have been found to possess anti-bacterial activity.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoro-4-methylbenzaldehyde is not yet fully understood. However, it is believed that the bromine atom in the molecule acts as an electron-withdrawing group, which leads to the formation of a highly reactive intermediate species. This intermediate species is then able to react with a variety of molecules, leading to the formation of various compounds with potential medicinal applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that the compound could potentially have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activity, depending on the compounds it is used to synthesize.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Bromo-2,3-difluoro-4-methylbenzaldehyde in laboratory experiments is its relatively low cost and ease of synthesis. It is also a relatively stable compound, making it suitable for use in a variety of reactions. However, the compound is not very soluble in water, which can be a limitation when using it in aqueous solutions. Additionally, the compound can be toxic if inhaled, so safety precautions should be taken when working with it.
Future Directions
The potential applications of 5-Bromo-2,3-difluoro-4-methylbenzaldehyde in medicinal chemistry have yet to be fully explored. Future studies should focus on the synthesis of various compounds using 5-Bromo-2,3-difluoro-4-methylbenzaldehydedifluoro-4-methylbenzaldehyde, as well as the biochemical and physiological effects of such compounds. Additionally, further research should be conducted to determine the mechanism of action of 5-Bromo-2,3-difluoro-4-methylbenzaldehydedifluoro-4-methylbenzaldehyde and its potential toxicity. Finally, more research should be conducted to explore the potential of 5-Bromo-2,3-difluoro-4-methylbenzaldehydedifluoro-4-methylbenzaldehyde as a starting material for the synthesis of other organic compounds.
Synthesis Methods
5-Bromo-2,3-difluoro-4-methylbenzaldehyde can be synthesized by two methods. The first method is the direct synthesis of 5-Bromo-2,3-difluoro-4-methylbenzaldehydedifluoro-4-methylbenzaldehyde from 4-methylbenzaldehyde and bromine in an aqueous solution. The second method is the synthesis of 5-Bromo-2,3-difluoro-4-methylbenzaldehydedifluoro-4-methylbenzaldehyde from 4-methylbenzaldehyde and bromine in an aqueous solution, followed by the addition of difluoromethane.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
properties
IUPAC Name |
5-bromo-2,3-difluoro-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4-6(9)2-5(3-12)8(11)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKVQRHXVQUKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)


![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)



![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)